molecular formula C16H18N6O6S3 B588353 Desfuroyl Ceftiofur S-Acetamide CAS No. 120882-25-9

Desfuroyl Ceftiofur S-Acetamide

Katalognummer: B588353
CAS-Nummer: 120882-25-9
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: PLZQZSMSRGAYQG-MVTUETPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desfuroyl Ceftiofur S-Acetamide is a metabolite related to Ceftiofur . It has the potential to be microbiologically active in swine muscle, kidney, liver, and fat . Its molecular formula is C16H18N6O6S3 and it has a molecular weight of 486.54 .


Synthesis Analysis

The synthesis of this compound involves the hydrolysis of the sample with dithioerythritol to produce desfuroylceftiofur, which is then derivatized by iodoacetamide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H18N6O6S3 .


Physical and Chemical Properties Analysis

This compound is an off-white low melting solid . More detailed physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Detection and Analysis Techniques

  • A study highlighted the need for detecting unauthorized use of Ceftiofur in poultry within the EU, focusing on detecting residues in poultry tissues through the analysis of ceftiofur and its metabolites, including DFCA. The research developed a cost-effective method indicating potential off-label use by analyzing ceftiofur parent compounds instead of converting them to DFCA, which is usually stabilized for analysis. Desfuroylceftiofur cysteine disulfide (DCCD) and DFCA were considered in the analytical framework, showing that ceftiofur and its metabolites could be detected in poultry tissues, offering insights into controlling antibiotic misuse (Heinrich et al., 2013).
  • Research on the pharmacokinetics of a long-acting ceftiofur crystalline-free acid formulation in Asian elephants detailed the measurement of DFCA in plasma, presenting a method to analyze its concentration and suggesting the drug's efficacy against certain pathogens for extended periods (Adkesson et al., 2012).

Pharmacokinetics and Metabolism

  • A study focused on the pharmacokinetics of ceftiofur in bovine plasma proposed a method to analyze ceftiofur residues by converting them into DFCA, facilitating the understanding of ceftiofur's metabolism and its therapeutic levels in cattle (Jacobson et al., 2006).
  • Another study explored the pharmacokinetics of intravenous ceftiofur sodium in foals, measuring concentrations of DFCA in body fluids to assess the drug's efficacy against equine bacterial pathogens, providing a foundation for dosing recommendations and therapeutic applications (Meyer et al., 2009).

Environmental and Safety Considerations

  • Research on the degradation kinetics and mechanism of ceftiofur in recycled water from a beef farm indicated the transformation processes of ceftiofur, including the formation of DFCA, shedding light on the environmental fate of antibiotic residues and their potential impact on antimicrobial resistance (Li et al., 2011).

Wirkmechanismus

Target of Action

Desfuroyl Ceftiofur S-Acetamide, a metabolite of Ceftiofur , primarily targets bacterial cell walls . It is particularly effective against both Gram-positive and Gram-negative bacteria .

Mode of Action

The compound exerts its antibacterial action by inhibiting bacterial cell wall synthesis . This disruption in the cell wall structure leads to bacterial cell death, making this compound a bactericidal agent .

Biochemical Pathways

Upon administration, Ceftiofur is rapidly absorbed and metabolized into Desfuroyl Ceftiofur . This metabolite retains the antibacterial activity of the parent compound .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. In a study conducted on Asian elephants, the mean maximum plasma concentration of this compound was 1.36 ± 0.74 μg/mL, detected at 47.18 ± 31.30 hours . The mean residence time from time 0 to infinity was 158.2 ± 90.2 hours, and the terminal elimination half-life associated with the slope of the terminal phase had a harmonic mean ± pseudo-SD of 83.36 ± 30.01 hours . These properties suggest that the compound has a long duration of action and good bioavailability.

Result of Action

The primary result of this compound’s action is the death of bacterial cells due to the disruption of their cell wall synthesis . This leads to a reduction in bacterial infections, making the compound effective for the treatment of various bacterial diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or compounds that could potentially interact with it.

Biochemische Analyse

Biochemical Properties

Desfuroyl Ceftiofur S-Acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to cleave ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable this compound derivative .

Cellular Effects

This compound has been shown to have bactericidal activity, meaning it kills bacteria by disrupting the bacterial cell wall . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves the cleavage of ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable this compound derivative . This process involves binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in healthy beagle dogs, it was administered at 2.2 mg/kg intravenously or subcutaneously

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is rapidly metabolized by loss of the furoic acid moiety to produce the central active residue, desfuroylceftiofur (DFC) . This metabolite has been shown to rapidly conjugate with cysteine and glutathione, to dimerize to a disulfide dimer, and to bind to proteins .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Desfuroyl Ceftiofur S-Acetamide can be achieved through a multi-step process involving the modification of the Ceftiofur molecule.", "Starting Materials": [ "Ceftiofur Sodium", "S-Acetylthioacetic Acid", "Hydrogen Peroxide", "Sodium Hydroxide", "Methanol", "Acetic Anhydride", "Triethylamine", "Chloroform", "Hydrochloric Acid", "Sodium Carbonate", "Water" ], "Reaction": [ "Ceftiofur Sodium is reacted with S-Acetylthioacetic Acid in the presence of Hydrogen Peroxide and Sodium Hydroxide to form Ceftiofur S-Acetylthioacetate.", "Ceftiofur S-Acetylthioacetate is then treated with Methanol and Acetic Anhydride in the presence of Triethylamine to form Ceftiofur S-Acetamide.", "The resulting Ceftiofur S-Acetamide is then desfuroylated through a reaction with Chloroform and Hydrochloric Acid to form Desfuroyl Ceftiofur S-Acetamide.", "The final product is purified through a series of washes with Sodium Carbonate and Water." ] }

CAS-Nummer

120882-25-9

Molekularformel

C16H18N6O6S3

Molekulargewicht

486.6 g/mol

IUPAC-Name

(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1

InChI-Schlüssel

PLZQZSMSRGAYQG-MVTUETPCSA-N

Isomerische SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O

Kanonische SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O

Synonyme

(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.